hTYR/AbTYR-IN-1

Melanogenesis Enzyme inhibition Structure-activity relationship

hTYR/AbTYR-IN-1, chemically defined as [4-(4-hydroxyphenyl)piperazin-1-yl](2-methoxyphenyl)methanone (CAS 1625821-37-5, molecular formula C₁₈H₂₀N₂O₃, MW 312.36), is a synthetic dual inhibitor of human tyrosinase (hTYR) and mushroom (Agaricus bisporus) tyrosinase (AbTYR). The compound was rationally designed through iterative computational modelling and biochemical screening to overcome the well-documented species-selectivity gap that renders most classical tyrosinase inhibitors ineffective against the human enzyme.

Molecular Formula C18H20N2O3
Molecular Weight 312.4 g/mol
Cat. No. B12385224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehTYR/AbTYR-IN-1
Molecular FormulaC18H20N2O3
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)O
InChIInChI=1S/C18H20N2O3/c1-23-17-5-3-2-4-16(17)18(22)20-12-10-19(11-13-20)14-6-8-15(21)9-7-14/h2-9,21H,10-13H2,1H3
InChIKeyMUYCIIDDRAFFHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





hTYR/AbTYR-IN-1 (Compound 7 / MehT-3) – Baseline Product Profile for Procurement


hTYR/AbTYR-IN-1, chemically defined as [4-(4-hydroxyphenyl)piperazin-1-yl](2-methoxyphenyl)methanone (CAS 1625821-37-5, molecular formula C₁₈H₂₀N₂O₃, MW 312.36), is a synthetic dual inhibitor of human tyrosinase (hTYR) and mushroom (Agaricus bisporus) tyrosinase (AbTYR) [1]. The compound was rationally designed through iterative computational modelling and biochemical screening to overcome the well-documented species-selectivity gap that renders most classical tyrosinase inhibitors ineffective against the human enzyme [1][2]. It is supplied as a research-grade small molecule with a reported purity of 99.06% .

Why Generic Tyrosinase Inhibitors Cannot Substitute for hTYR/AbTYR-IN-1


The vast majority of commercially available and historically studied tyrosinase inhibitors—including kojic acid, arbutin, and hydroquinone—were discovered and optimised using mushroom tyrosinase (AbTYR) as the screening target [1]. However, structural divergence between the human and fungal enzyme active sites is profound: hTYR and AbTYR share only approximately 45% sequence identity within the catalytic domain, resulting in dramatically different inhibitor recognition profiles [2]. Kojic acid and arbutin, both widely used as positive controls and cosmetic ingredients, exhibit IC₅₀ values in the high-micromolar to millimolar range against hTYR, rendering them essentially inactive at therapeutically relevant concentrations [1]. Even potent AbTYR inhibitors such as compound 6 (IC₅₀ = 3.80 μM on AbTYR) can completely fail to inhibit hTYR (IC₅₀ = 1.1 mM), a > 250-fold potency collapse [2]. This species-dependent pharmacology means that assuming functional interchangeability between any two tyrosinase inhibitors without explicit hTYR validation is scientifically unsound and can lead to erroneous conclusions in melanogenesis research.

Quantitative Differentiation Evidence for hTYR/AbTYR-IN-1 Versus Closest Comparators


hTYR IC₅₀: ~200-Fold Improvement Over Parent Compound 6

hTYR/AbTYR-IN-1 (compound 7) inhibited recombinant human tyrosinase with an IC₅₀ of 5.4 μM, representing a ~200-fold potency enhancement over its direct parent scaffold, compound 6, which exhibited only marginal hTYR inhibition (IC₅₀ = 1.1 mM) and failed to achieve complete enzyme suppression [1]. Both IC₅₀ values were determined in the same L-DOPA oxidase assay under identical experimental conditions, enabling a reliable direct comparison [1].

Melanogenesis Enzyme inhibition Structure-activity relationship

hTYR Inhibition Constant (Ki): Near-Equivalent Binding Affinity to Thiamidol

Kinetic analysis using L-DOPA as substrate revealed that hTYR/AbTYR-IN-1 inhibited hTYR with a Ki of 1.02 μM, which is directly comparable to the Ki of 0.92 μM determined for the clinically validated reference inhibitor Thiamidol under identical assay conditions within the same study [1]. Both compounds displayed a competitive inhibition mechanism with respect to L-DOPA [1].

Enzyme kinetics Binding affinity Melanogenesis

Dual-Target Balanced Inhibition: hTYR/AbTYR IC₅₀ Ratio Versus Thiamidol

hTYR/AbTYR-IN-1 inhibited both hTYR (IC₅₀ = 5.4 μM) and AbTYR (IC₅₀ = 3.52 μM) with a balanced potency ratio of 1.53, both values derived from the same primary study [1]. In stark contrast, Thiamidol is a highly selective hTYR inhibitor: its hTYR IC₅₀ of 3.8 μM (determined in the same assay system as compound 7) contrasts with an AbTYR IC₅₀ of 108 μM reported in the literature [1][2], yielding a selectivity ratio of ~0.035 that makes it functionally inert on the fungal enzyme.

Dual inhibitor Species selectivity Screening cascade

Computed Binding Energy (MM-GBSA) for hTYR Versus Parent Compound 6 and Thiamidol

MM-GBSA calculations performed on the hTYR homology model yielded a binding free energy (ΔG Bind) of −36.15 kcal/mol for hTYR/AbTYR-IN-1, substantially more favorable than the values computed for Thiamidol (−14.81 kcal/mol) and the parent compound 6 (0 kcal/mol, indicating no productive binding) [1]. For AbTYR, compound 7 returned a ΔG Bind of −10.42 kcal/mol, more favourable than Thiamidol's +3.34 kcal/mol (positive value indicating unfavourable binding) and compound 6's −4.54 kcal/mol [1].

Molecular modelling Binding free energy In silico screening

hTYR Potency Advantage Over Classical Whitening Agents (Kojic Acid and Arbutin)

Classical tyrosinase inhibitors developed using mushroom tyrosinase screens have proven to be extremely weak inhibitors of the human enzyme: kojic acid exhibits an hTYR IC₅₀ >500 μM, and arbutin/hydroquinone show IC₅₀ values in the millimolar range [2]. hTYR/AbTYR-IN-1, with an hTYR IC₅₀ of 5.4 μM [1], is at least ~100-fold more potent against hTYR than kojic acid. The comparator data derive from a large-scale screening study using recombinant human tyrosinase, and while not from the identical experimental run as compound 7, the assay principle (L-DOPA oxidation by recombinant hTYR) and endpoint are directly comparable.

Drug repositioning Human tyrosinase Translational pharmacology

Validated Research and Industrial Application Scenarios for hTYR/AbTYR-IN-1


Dual-Target Tyrosinase Screening Cascade (AbTYR Prescreen → hTYR Confirmation)

The balanced dual inhibition profile of hTYR/AbTYR-IN-1 (hTYR IC₅₀ = 5.4 μM; AbTYR IC₅₀ = 3.52 μM; ratio = 1.53) uniquely qualifies it as a positive control for two-tier screening workflows. Researchers can use inexpensive, commercially available AbTYR for primary screening of novel inhibitor libraries and then confirm activity on recombinant hTYR, using compound 7 as a reference standard in both assays to normalise inter-experimental variability. This approach is explicitly proposed by the discovering authors and is not feasible with hTYR-selective inhibitors such as Thiamidol (AbTYR IC₅₀ = 108 μM).

Structure-Activity Relationship (SAR) Studies on 4-Hydroxyphenylpiperazine Derivatives

hTYR/AbTYR-IN-1 serves as the most advanced compound within the 4-(4-hydroxyphenyl)piperazin-1-yl chemical series, demonstrating a ~200-fold hTYR potency gain over the unsubstituted parent compound 6 (IC₅₀ 5.4 μM vs 1.1 mM) . Its well-characterised binding mode—engaging V377, I368, F347, and S380 in hTYR, and M280, V283, F264, and P277 in AbTYR—provides a structural blueprint for medicinal chemistry campaigns seeking to optimise substituents at the benzoyl position for enhanced potency or altered species selectivity . The competitive inhibition mechanism (hTYR Ki = 1.02 μM) further supports its use as a tool compound for kinetic benchmarking of new derivatives .

In Silico Docking and Molecular Dynamics Benchmarking

The MM-GBSA binding energy values computed for hTYR/AbTYR-IN-1 (ΔG Bind = −36.15 kcal/mol for hTYR; −10.42 kcal/mol for AbTYR) provide experimentally anchored reference data for validating computational docking protocols on both the hTYR homology model (Model 4) and the AbTYR crystal structure (PDB: 2Y9X). The discovering authors have made their modelling workflow publicly available, and compound 7 can be used as a well-characterised ligand to calibrate docking scores, assess scoring function accuracy, and benchmark molecular dynamics simulation parameters for tyrosinase inhibitor design projects .

Positive Control Replacement in Human Melanogenesis Assays

Traditional tyrosinase inhibitor positive controls such as kojic acid (hTYR IC₅₀ > 500 μM) and arbutin (hTYR IC₅₀ in the millimolar range) are essentially inactive against the human enzyme . hTYR/AbTYR-IN-1 (hTYR IC₅₀ = 5.4 μM; hTYR Ki = 1.02 μM) offers a mechanistically validated, human-active alternative for use as a reference inhibitor in hTYR enzymatic assays, melanin quantification in human melanocyte cultures, and related cellular models requiring a genuine hTYR inhibitor control. Its competitive mechanism, analogous to Thiamidol , ensures interpretable kinetic behaviour in enzyme assays.

Quote Request

Request a Quote for hTYR/AbTYR-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.